1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Lipid signaling Sepsis LPAAT inhibition

1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as (±)-lisofylline, hydroxy pentoxifylline, or pentoxifylline metabolite M1 (CAS 6493-06-7), is a synthetic dimethylxanthine derivative belonging to the purine-2,6-dione class. It is the reduced, hydroxylated metabolite of pentoxifylline, bearing a 5-hydroxyhexyl substituent at the N-1 position and methyl groups at N-3 and N-7.

Molecular Formula C13H21N4O3+
Molecular Weight 281.33 g/mol
Cat. No. B12351598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione
Molecular FormulaC13H21N4O3+
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O
InChIInChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1
InChIKeyGIOHEOBOMDBWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione (Lisofylline): Compound Identity and Baseline Profile for Procurement Evaluation


1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione, also known as (±)-lisofylline, hydroxy pentoxifylline, or pentoxifylline metabolite M1 (CAS 6493-06-7), is a synthetic dimethylxanthine derivative belonging to the purine-2,6-dione class. It is the reduced, hydroxylated metabolite of pentoxifylline, bearing a 5-hydroxyhexyl substituent at the N-1 position and methyl groups at N-3 and N-7. The racemic mixture contains both (R)- and (S)-enantiomers, of which the (R)-enantiomer (CAS 100324-81-0) is the pharmacologically active species [1]. The compound is primarily recognized as a potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT)-mediated phosphatidic acid formation (IC₅₀ = 0.6 µM) and a non-selective phosphodiesterase (PDE) inhibitor with immunomodulatory and anti-inflammatory properties [2]. It is also utilized as a pharmacopeial reference standard (EP/USP impurity) in pentoxifylline quality control and ANDA submissions [3].

Why Methylxanthine Analogs Cannot Substitute for 1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione in Research and Industrial Applications


Methylxanthines constitute a broad class of purine-2,6-dione derivatives with widely divergent pharmacological profiles determined by the nature and position of N-alkyl substituents. Lisofylline differs from its closest structural analog, pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine), by a single functional group: a secondary alcohol (hydroxyhexyl) versus a ketone (oxohexyl) at the N-1 side chain terminus. This modest structural change produces profound functional divergence: lisofylline is >800-fold more potent than pentoxifylline as an inhibitor of phosphatidic acid formation (IC₅₀ 0.6 µM vs. 500 µM) [1], protects against endotoxic shock in vivo where pentoxifylline does not [1], and selectively inhibits IL-12/STAT4 signaling while pentoxifylline and the S-enantiomer cannot [2]. Substitution with other methylxanthines such as theophylline, caffeine, or IBMX fails to recapitulate the LPAAT inhibitory activity and the STAT4-mediated immunomodulation that define lisofylline's unique pharmacological signature. Furthermore, pentoxifylline is an inefficient prodrug for lisofylline delivery, with only ~40% metabolic conversion in human liver microsomes [3], meaning that pentoxifylline administration cannot reliably replace lisofylline for applications requiring direct LPAAT or IL-12 pathway modulation.

Quantitative Differentiation Evidence for 1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione (Lisofylline) Against Closest Comparators


Phosphatidic Acid Formation Inhibition: Lisofylline Demonstrates >800-Fold Greater Potency Than Pentoxifylline

In a direct head-to-head comparison using murine P388 monocytic leukemia cells stimulated with bacterial lipopolysaccharide (LPS), lisofylline inhibited phosphatidic acid (PA) formation with an IC₅₀ of 0.6 µM, while pentoxifylline required an IC₅₀ of 500 µM to achieve the same effect—an >800-fold potency differential [1]. This difference translates into a qualitative functional divergence: lisofylline, but not pentoxifylline, protected BALB/c mice from endotoxin lethality when administered 4 hours after LPS challenge, an effect independent of TNF-α suppression [1].

Lipid signaling Sepsis LPAAT inhibition

Phosphodiesterase 4B Inhibition: Lisofylline Enantiomers Are ~1.7–1.9-Fold More Potent Than Pentoxifylline

In an in vitro enzymatic assay using human recombinant PDE4B, the (R)-lisofylline enantiomer exhibited an IC₅₀ of 49.1 µM and the (S)-enantiomer an IC₅₀ of 52.5 µM, compared to pentoxifylline's IC₅₀ of 91.3 µM. For PDE7A, lisofylline enantiomers showed IC₅₀ values of 266.1 µM and 328.2 µM, respectively, while pentoxifylline was essentially inactive (IC₅₀ > 500 µM) [1]. In vivo PK/PD modeling in endotoxemic rats confirmed that (±)-lisofylline produced lower IC₅₀ values (3.43 mg/L) for cAMP elevation than pentoxifylline (4.48 mg/L) [1].

Phosphodiesterase inhibition cAMP signaling Anti-inflammatory

Selective IL-12/STAT4 Signaling Inhibition: Lisofylline Is Stereoselectively Active, Unlike Pentoxifylline and the (S)-Enantiomer

In a comparative study using both murine and human T cells, lisofylline selectively inhibited IL-12-induced STAT4 tyrosine phosphorylation and Th1 differentiation, blocking downstream IFN-γ, IL-2, and TNF-α production. Critically, this activity was enantiomer-specific: the (R)-enantiomer was active whereas the (S)-enantiomer (1501-S) and the oxidized side-chain analog pentoxifylline showed negligible inhibition of IL-12 signaling [1]. Lisofylline did not block T cell receptor (TCR) signaling or IL-12 responsiveness acquisition, indicating pathway selectivity rather than global immunosuppression [1]. In NOD mice, STAT4 inhibition by (R)-lisofylline (IC₅₀ = 0.6 µM against LPAAT) prevented autoimmune diabetes onset by interrupting IL-12-mediated β-cell destruction [2].

Th1 differentiation STAT4 phosphorylation Autoimmune disease

In Vivo Endotoxic Shock Protection: Lisofylline Confers Survival Benefit Where Pentoxifylline Does Not

In a direct comparative in vivo study, BALB/c mice challenged with lethal doses of LPS were treated with either lisofylline or pentoxifylline administered 4 hours post-challenge. Lisofylline conferred significant protection against endotoxin lethality, while pentoxifylline provided no survival benefit under identical conditions [1]. This protective effect was mechanistically independent of TNF-α suppression—a finding later corroborated by PK/PD studies showing that pentoxifylline is actually more potent than lisofylline at inhibiting TNF-α in vivo (IC₅₀: 0.47 vs. 1.61 µg/mL) [2]. Thus, lisofylline's survival advantage is attributable to its PA inhibitory activity rather than generic PDE-mediated cytokine suppression, a mechanistic distinction that pentoxifylline cannot replicate.

Endotoxemia Sepsis models In vivo pharmacology

Pancreatic Beta-Cell Functional Preservation: Lisofylline Reverses IL-1β-Induced Insulin Secretory Dysfunction

In cultured rat islets exposed to IL-1β (0.1 ng/mL for 24 hr), glucose-stimulated insulin secretion decreased by 44% compared with untreated islets (P < 0.0005); co-treatment with 100 µM lisofylline completely reversed this deficit [1]. In a separate study using isolated perfused rat pancreas preparations, lisofylline at 20 and 40 µmol/L more than doubled first-phase glucose-stimulated insulin secretion relative to vehicle controls (3,919 ± 739 and 3,643 ± 630 µU vs. 1,481 ± 269 µU; P < 0.03) [2]. In an islet transplantation model using spontaneously diabetic NOD mice, lisofylline-treated recipients (50 mg/kg daily for 3 weeks) maintained euglycemia for a mean of >65 days versus 6 days in saline-treated controls (P = 0.0004), with preserved insulin-positive β-cells in grafts [3]. Pentoxifylline has not demonstrated comparable β-cell protective effects in these models.

Beta-cell protection Insulin secretion Islet transplantation

Pharmacokinetic Tissue Distribution Advantage: Lisofylline Achieves Higher Target Organ Exposure Than Pentoxifylline

In a direct interconversion pharmacokinetic study in male CD-1 mice, pentoxifylline exhibited poor tissue penetration with tissue-to-serum AUC ratios of only 0.1 for liver and lungs and 0.32 for brain. In contrast, when (R)-lisofylline was administered as the parent drug, tissue-to-serum AUC ratios in liver, kidney, and lungs ranged from 0.64 to 0.72, representing a ~6–7-fold improvement in target organ exposure [1]. The conversion clearance of (R)-lisofylline back to pentoxifylline (CL₂₁) was six times greater than the forward conversion (CL₁₂), indicating that direct lisofylline administration is pharmacokinetically more efficient for achieving therapeutic tissue levels than relying on pentoxifylline as a prodrug [1]. Furthermore, pentoxifylline was confirmed to be an inefficient prodrug: in human liver microsomes, only ~40% of lisofylline is converted to pentoxifylline, and conversion to the active (R)-enantiomer from pentoxifylline is stereoselectively limited [2].

Tissue distribution Pharmacokinetics Target organ exposure

Optimal Research and Industrial Application Scenarios for 1-(5-Hydroxyhexyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione (Lisofylline)


Type 1 Diabetes and Autoimmune Disease Preclinical Research Requiring IL-12/STAT4 Pathway Modulation

Based on the selective STAT4 phosphorylation inhibition and Th1 differentiation blockade demonstrated in murine and human T cells [1], combined with complete reversal of autoimmune diabetes in NOD mice and >10-fold prolongation of islet graft survival (mean >65 days vs. 6 days in controls; P = 0.0004) [2], lisofylline—specifically the (R)-enantiomer—is the compound of choice for preclinical studies investigating IL-12-mediated autoimmune pathology. Pentoxifylline and the (S)-enantiomer do not inhibit the IL-12/STAT4 axis and cannot substitute for this application [1]. The LPAAT inhibitory activity (IC₅₀ = 0.6 µM) provides an orthogonal mechanism for interrupting lipid-mediated inflammatory signaling in β-cells [3].

Sepsis and Endotoxemia Animal Model Studies Where Survival Benefit Is the Primary Endpoint

In endotoxemia models requiring a survival endpoint, lisofylline uniquely protects BALB/c mice from LPS-induced lethality when administered 4 hours post-challenge, whereas pentoxifylline provides no survival benefit under identical conditions [3]. This survival advantage is mechanistically attributable to the >800-fold greater potency of lisofylline as an inhibitor of phosphatidic acid formation (IC₅₀ 0.6 µM vs. 500 µM for pentoxifylline) [3], not to TNF-α suppression (where pentoxifylline is actually more potent: IC₅₀ 0.47 vs. 1.61 µg/mL) [4]. Researchers investigating PA-dependent inflammatory cascades in sepsis should procure lisofylline directly rather than attempting to use pentoxifylline.

Islet Transplantation Preservation and Beta-Cell Functional Studies

Direct evidence from three independent experimental systems supports lisofylline's application in islet transplantation research: (i) complete reversal of IL-1β-induced 44% decrease in glucose-stimulated insulin secretion in cultured rat islets (P < 0.0005) [5]; (ii) >2-fold enhancement of first-phase insulin secretion in isolated perfused rat pancreas at 20–40 µM concentrations (P < 0.03) [6]; and (iii) prevention of autoimmune diabetic recurrence after islet transplantation in NOD mice with retention of insulin-positive β-cells [2]. The combination of lisofylline with exendin-4 has been shown to reverse established autoimmune diabetes in NOD mice, an effect not demonstrated for any other methylxanthine [7].

Pharmaceutical Quality Control: Reference Standard for Pentoxifylline Impurity Profiling and ANDA Submissions

Hydroxy pentoxifylline (lisofylline, CAS 6493-06-7) is a characterized pharmacopeial impurity of pentoxifylline API, supplied as a fully characterized reference standard with regulatory-compliant documentation (COA, NMR, HPLC, MS) for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [8]. The product is traceable against USP and EP pharmacopeial standards, enabling its use in impurity monitoring during commercial pentoxifylline production [8]. The racemic mixture and stable-isotope-labeled analogs (e.g., lisofylline-D6) are also available for use as internal standards in LC-MS/MS quantification of pentoxifylline and its metabolites in biological matrices . This regulatory-analytical utility is distinct from the compound's research applications and provides a procurement rationale independent of pharmacological activity.

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